molecular formula C21H20N2O3S2 B2882297 2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1008039-02-8

2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No. B2882297
CAS RN: 1008039-02-8
M. Wt: 412.52
InChI Key: CCWOLWAORPOSJY-UHFFFAOYSA-N
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Description

2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Applications

Several studies have focused on the synthesis and evaluation of derivatives related to "2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide" for their antimicrobial and antitubercular activities. For instance, novel compounds with a similar structural motif have shown promising results against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. Compounds synthesized from 2-acetyl thiophene, upon undergoing a series of reactions including modified Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions, yielded derivatives that exhibited potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB) with MIC values as low as 1.56 μg/mL, suggesting their efficacy in combating tuberculosis with lower cytotoxicity profiles (Marvadi, Krishna, Sriram, & Kantevari, 2019).

Anticancer Applications

Research into the anticancer properties of compounds structurally related to "2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide" has also been significant. Studies have identified derivatives as potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, with alterations on the phenyl ring, has led to compounds evaluated for their in vitro anti-cancer activity on breast cancer cell lines, showcasing potent cytotoxicity (Redda, Gangapuram, & Ardley, 2010).

Synthetic Methodologies

The synthesis of related compounds involves innovative methodologies that contribute to the field of organic synthesis. For example, multicomponent syntheses have been employed to create substituted tetrahydroquinoline derivatives, utilizing condensation reactions that highlight the versatility of these chemical frameworks for generating biologically active molecules (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).

properties

IUPAC Name

N-(4-methylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-8-10-18(11-9-15)22-21(24)19-13-16-5-2-3-6-17(16)14-23(19)28(25,26)20-7-4-12-27-20/h2-12,19H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWOLWAORPOSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-2-ylsulfonyl)-N-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

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